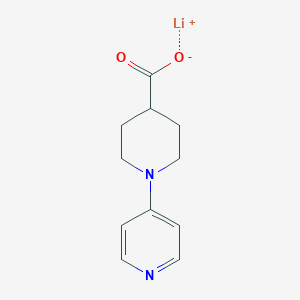
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate is a chemical compound that combines lithium with a piperidine and pyridine moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate typically involves the reaction of 1-(pyridin-4-yl)piperidine-4-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the lithium base and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, and the reaction would be carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between lithium and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The piperidine and pyridine moieties can interact with different proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share structural similarities with Lithium 1-(pyridin-4-yl)piperidine-4-carboxylate.
Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and its derivatives are also similar in structure.
Uniqueness
What sets this compound apart is the combination of lithium with both piperidine and pyridine rings. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H13LiN2O2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
lithium;1-pyridin-4-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2.Li/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);/q;+1/p-1 |
InChI Key |
NDFJEMYFNNNFNX-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CN(CCC1C(=O)[O-])C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




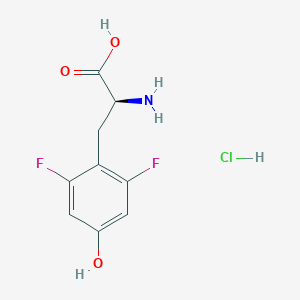
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)
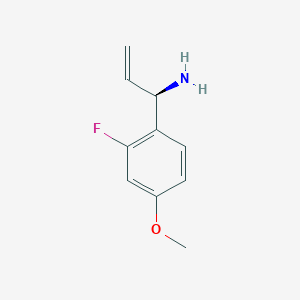
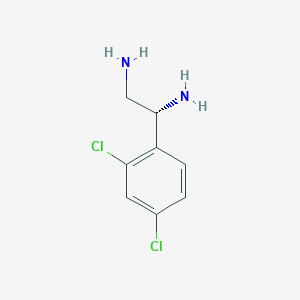
![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
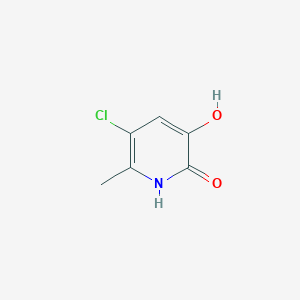
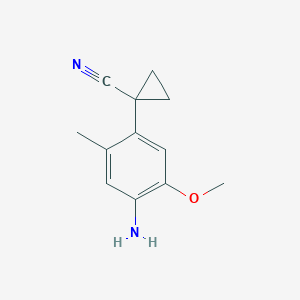
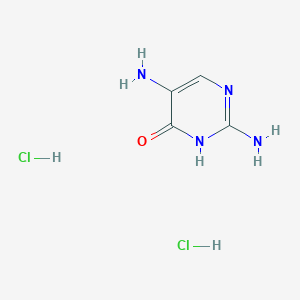
![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
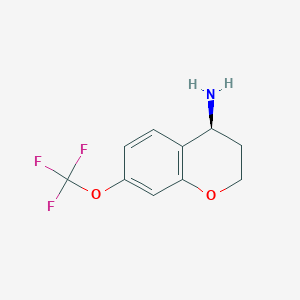
![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)
